Cas no 56773-34-3 (3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE)

3-(Trifluoromethylthio)phenacyl bromide is a versatile organobromine compound characterized by the presence of a trifluoromethylthio (-SCF₃) group and a reactive phenacyl bromide moiety. This reagent is particularly valuable in synthetic organic chemistry for its ability to introduce the SCF₃ group, which enhances the lipophilicity and metabolic stability of target molecules. The phenacyl bromide functionality facilitates nucleophilic substitution reactions, making it useful for the synthesis of heterocycles, pharmaceuticals, and agrochemicals. Its stability under standard handling conditions and compatibility with various reaction conditions further underscore its utility in advanced chemical synthesis. The compound is typically employed in controlled environments due to its reactivity.
3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE structure
56773-34-3 structure
Product Name:3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE
CAS No:56773-34-3
MF:
MW:
CID:3028963
Update Time:2025-10-31

3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE Chemical and Physical Properties

Names and Identifiers

    • 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE
    • 2-BROMO-3'-(TRIFLUOROMETHYLTHIO)ACETOPHENONE
    • Ethanone, 2-bromo-1-[3-[(trifluoromethyl)thio]phenyl]-

3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C

3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-02
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Additional information on 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE

Introduction to 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE (CAS No. 56773-34-3)

3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE, identified by the chemical abstracts service number 56773-34-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenacyl derivatives, characterized by the presence of a phenacyl group attached to a bromide substituent. The incorporation of a trifluoromethylthio moiety introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The trifluoromethylthio group, denoted as -S(CF₃), is a key structural feature that imparts distinct chemical behavior to the molecule. This group is renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. The trifluoromethyl group, in particular, is widely recognized for its electron-withdrawing effects, which can influence the reactivity and electronic distribution across the molecule. Such characteristics make 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE a promising building block for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The phenacyl scaffold is known for its versatility in drug design, offering multiple sites for functionalization to optimize pharmacological properties. The bromide substituent on the phenacyl ring further enhances its utility as a reactive intermediate, facilitating nucleophilic substitution reactions essential for constructing complex molecular architectures.

One of the most compelling aspects of 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE is its role in developing compounds with enhanced bioavailability and reduced susceptibility to metabolic degradation. The trifluoromethylthio group has been shown to prolong the half-life of drugs by inhibiting cytochrome P450-mediated oxidation. This property is particularly valuable in the context of chronic diseases where long-term therapeutic efficacy is crucial. Furthermore, the steric hindrance provided by the trifluoromethylthio moiety can improve binding interactions with biological targets, leading to higher selectivity and potency.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE with target proteins with remarkable accuracy. Molecular docking studies have revealed that this compound can effectively compete with natural substrates at active sites of kinases and other enzymes. These findings have laid the groundwork for structure-activity relationship (SAR) studies aimed at optimizing lead compounds derived from this scaffold. The integration of experimental data with computational modeling has accelerated the discovery process, allowing for rapid screening of potential drug candidates.

The pharmaceutical industry has also leveraged 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE in the development of antiviral and anti-inflammatory agents. The unique electronic properties of the trifluoromethylthio group contribute to favorable interactions with viral proteases and inflammatory cytokines. By modulating these targets, compounds derived from this intermediate have shown promise in preclinical studies as treatments for infectious diseases and autoimmune disorders. The ability to fine-tune molecular properties through strategic functionalization makes 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE a versatile tool for medicinal chemists.

In conclusion, 3-(TRIFLUOROMETHYLTHIO)PHENACYL BROMIDE (CAS No. 56773-34-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological relevance. Its role as a synthetic intermediate has enabled the development of novel therapeutics with improved pharmacokinetic profiles and enhanced target specificity. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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